molecular formula C8H16ClNO B6218503 rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2763584-61-6

rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6218503
CAS No.: 2763584-61-6
M. Wt: 177.7
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Description

rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[321]octane hydrochloride is a chemical compound with a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting various effects. Detailed studies are conducted to elucidate these interactions and their implications for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3s,5S)-3-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
  • rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • rac-(1R,3s,5S)-3-(3-Chloro-4-methylphenyl)-8-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[321]octane hydrochloride is unique due to its specific stereochemistry and the presence of the methoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

2763584-61-6

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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